molecular formula C5H6N2O5S2 B1367116 3-Sulfamoylpyridine-4-sulfonic acid CAS No. 72810-60-7

3-Sulfamoylpyridine-4-sulfonic acid

Cat. No. B1367116
CAS RN: 72810-60-7
M. Wt: 238.2 g/mol
InChI Key: ZXZTVEIDPPEUET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonic acid derivatives, including 3-Sulfamoylpyridine-4-sulfonic acid, generally involves two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group .

Scientific Research Applications

1. Heterogeneous Acid-Catalyzed Organic Transformations

  • Summary of Application : Sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, and others are used in the acceleration of organic transformations .
  • Methods of Application : The sulfonic acid derivatives are immobilized on inorganic supports via an organic linker . These catalysts are then used in various organic transformations.
  • Results or Outcomes : The use of these heterogeneous acid catalysts has led to the acceleration of organic transformations, with the added advantage of being recyclable, thus reducing environmental impact .

2. Synthesis of Pyrazolo [3,4-b]pyridines

  • Summary of Application : Metal-Organic Frameworks with Sulfonic Acid Tags are used in the synthesis of Pyrazolo [3,4-b]pyridines .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcome is the successful synthesis of Pyrazolo [3,4-b]pyridines .

3. Biomaterials

  • Summary of Application : Sulfonated molecules have found applications in the field of biomaterials. They are used in hydrogels, scaffolds, and nanoparticles .
  • Methods of Application : Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
  • Results or Outcomes : The impact on cellular responses, including adhesion, proliferation, and differentiation, is significant. Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering .

4. Ba2+ Adsorption and Proton Conductivity

  • Summary of Application : Porous materials with a high concentration of sulfonic acid groups are used for applications such as radioactive Ba2+ adsorption, catalysis, and proton-conductive materials .
  • Methods of Application : Polymers containing sulfonic acid groups are introduced into the nanochannels of metal-organic frameworks (MOFs) through in-situ synthesis to enhance the sulfonic acid content .
  • Results or Outcomes : The MOF composites have a high and uniform distribution of sulfonic acid groups in the MOF framework, which results in ultra-high barium ion adsorption capacity . They also exhibit super proton conductivity .

5. Ion Exchange

  • Summary of Application : Sulfonic acid functionalized materials are of particular interest in applications involving ion exchange .
  • Methods of Application : Surface functionalization of porous materials with sulfonic acid (SO3H) groups is achieved through a simple, efficient in situ synthesis protocol .
  • Results or Outcomes : The resulting materials exhibit macro- and mesoporosity, prepared according to a simple, efficient in situ synthesis protocol .

6. Transesterification Reactions

  • Summary of Application : Sulfonic acid-functionalized ionic liquids (ILs) show catalytic behaviour in transesterification reactions .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The activity of sulfonic-acid-functionalized ionic liquids (ILs) as acid catalysts for a transesterification reaction is linked to the amount of free sulfuric acid .

Future Directions

While specific future directions for 3-Sulfamoylpyridine-4-sulfonic acid are not mentioned in the search results, research in the field of sulfonic acid derivatives is ongoing, with a focus on developing new synthesis methods, exploring new applications, and improving the efficiency of these compounds .

properties

IUPAC Name

3-sulfamoylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O5S2/c6-13(8,9)5-3-7-2-1-4(5)14(10,11)12/h1-3H,(H2,6,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZTVEIDPPEUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502355
Record name 3-Sulfamoylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfamoylpyridine-4-sulfonic acid

CAS RN

72810-60-7
Record name 3-Sulfamoylpyridine-4-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GSAI AKASH - Asian Journal of Pharmaceutical and Clinical Research, 2016
Number of citations: 0

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